molecular formula C15H21BrN2O B4745316 N-(4-bromo-2-isopropylphenyl)-2-(1-pyrrolidinyl)acetamide

N-(4-bromo-2-isopropylphenyl)-2-(1-pyrrolidinyl)acetamide

Cat. No.: B4745316
M. Wt: 325.24 g/mol
InChI Key: HBAVWKHVNZFYAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-isopropylphenyl)-2-(1-pyrrolidinyl)acetamide, commonly known as Brorphine, is a synthetic opioid compound that has gained attention in the scientific community due to its potential use as an analgesic and its unique chemical structure.

Mechanism of Action

Brorphine acts on the mu-opioid receptor in the brain, which is responsible for the regulation of pain perception. It binds to the receptor and activates it, leading to the inhibition of neurotransmitter release and the subsequent reduction in pain perception. Additionally, Brorphine has been shown to have an effect on other neurotransmitter systems, including the dopamine and serotonin systems, which may contribute to its potential use in the treatment of addiction.
Biochemical and Physiological Effects:
Brorphine has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain perception, induce sedation, and produce a sense of euphoria. Additionally, it has been shown to have a lower potential for respiratory depression than other opioids, making it a safer alternative for use in clinical settings.

Advantages and Limitations for Lab Experiments

One of the main advantages of Brorphine for use in lab experiments is its high potency and long duration of action. This allows for smaller doses to be used, reducing the risk of adverse effects and making it more cost-effective. However, one limitation of Brorphine is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on Brorphine. One area of interest is its potential use in the treatment of addiction, particularly in combination with other medications. Additionally, further research is needed to fully understand the mechanism of action of Brorphine and its effects on various neurotransmitter systems. Finally, the development of new synthesis methods and analogs of Brorphine may lead to the discovery of even more potent and effective analgesics.

Scientific Research Applications

Brorphine has been primarily studied for its potential use as an analgesic. It has been shown to have a higher potency and longer duration of action than morphine, making it a promising candidate for the treatment of severe pain. Additionally, Brorphine has been studied for its potential use in the treatment of opioid addiction, as it has been shown to have a lower potential for abuse and dependence than other opioids.

Properties

IUPAC Name

N-(4-bromo-2-propan-2-ylphenyl)-2-pyrrolidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O/c1-11(2)13-9-12(16)5-6-14(13)17-15(19)10-18-7-3-4-8-18/h5-6,9,11H,3-4,7-8,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAVWKHVNZFYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Br)NC(=O)CN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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